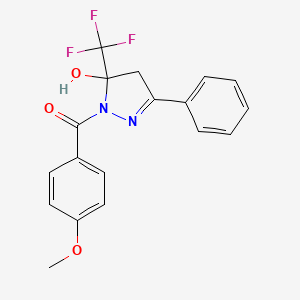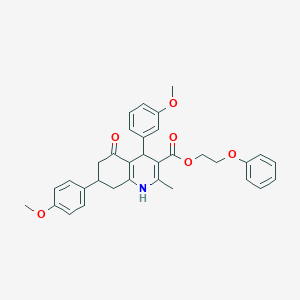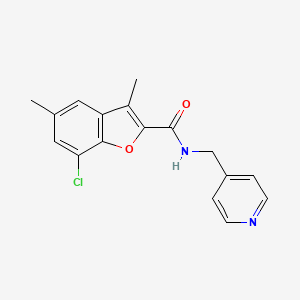![molecular formula C25H23BrN2O2 B5185609 2-(4-bromophenyl)-3-[4-(4-methylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5185609.png)
2-(4-bromophenyl)-3-[4-(4-methylphenoxy)butyl]-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinazolinones often involves cyclization reactions of anthranilamide derivatives with various reagents. A typical approach for synthesizing quinazolinone derivatives includes the reaction of anthranilamides with aldehydes catalyzed by acids such as p-toluenesulfonic acid, followed by oxidative dehydrogenation mediated by hypervalent iodine compounds like phenyliodine diacetate (PIDA) for the synthesis of 4(3H)-quinazolinones (Cheng et al., 2013). Another method involves one-pot three-component synthesis using isatoic anhydride, orthoesters, and amines in the presence of KAl(SO4)2·12H2O (Alum) under microwave irradiation and solvent-free conditions (Mohammadi & Hossini, 2011).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives can be characterized by various spectroscopic methods including IR, NMR, and mass spectrometry. The structure is confirmed through spectral characterization techniques and computational data, including density functional theory (DFT) calculations, which provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), vibrational properties, and charge distribution potential (Sarkar et al., 2021).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, including cyclization, lithiation, and reactions with nucleophiles. For instance, 3-amino-2-methyl-4(3H)-quinazolinone can be doubly lithiated with n-butyllithium, reacting with a variety of electrophiles to give 2-substituted derivatives (Smith et al., 1996). These reactions highlight the versatility of quinazolinone derivatives in organic synthesis, enabling the introduction of various functional groups to the core structure.
Physical Properties Analysis
The physical properties of quinazolinone derivatives, such as solubility and crystalline structure, can significantly influence their pharmacological activity. For example, the conformational twist between phenyl and quinazolinone rings in 2-(2-hydroxyphenyl)-4(3H)-quinazolinone leads to different molecular packing in the solid state, affecting its solid-state fluorescence (Anthony, 2012).
Chemical Properties Analysis
Quinazolinones exhibit a range of chemical properties, including antioxidant, antimicrobial, and metal-ion sensing capabilities. Their antioxidant activity can be evaluated using methods like DPPH, ABTS, and TEAC, showing that substituents at position 2 of the quinazolinone scaffold play a crucial role in their antioxidant properties (Mravljak et al., 2021). Furthermore, quinazolinones have been explored for their selective metal-ion-sensor properties, demonstrating their ability to selectively detect metal ions like Zn(2+) and Cd(2+) in micromolar concentrations (Anthony, 2012).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(4-bromophenyl)-3-[4-(4-methylphenoxy)butyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23BrN2O2/c1-18-8-14-21(15-9-18)30-17-5-4-16-28-24(19-10-12-20(26)13-11-19)27-23-7-3-2-6-22(23)25(28)29/h2-3,6-15H,4-5,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVARRDDGXQGII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-3-[4-(4-methylphenoxy)butyl]-4(3H)-quinazolinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{N-[(2,5-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B5185527.png)

![11-[4-(dimethylamino)benzyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5185558.png)
![4-[5-(3-methoxyphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5185562.png)

![4-(4-iodophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5185574.png)
![2-[4-(1H-indol-2-yl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5185588.png)
![N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine](/img/structure/B5185595.png)

![methyl 4-({[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}amino)butanoate](/img/structure/B5185612.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbutanamide](/img/structure/B5185616.png)
![1-(4-fluorobenzyl)-4-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-2-piperazinone trifluoroacetate](/img/structure/B5185623.png)
![ethyl 6-tert-butyl-2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5185630.png)
![4-chloro-N-[4-(cyanomethyl)phenyl]-3-{[(2,3-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5185638.png)